molecular formula C22H18N2O2S B14097753 1-(4-ethenylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(4-ethenylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14097753
M. Wt: 374.5 g/mol
InChI Key: LNLYTSOKAOTTRS-UHFFFAOYSA-N
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Description

1-(4-ethenylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethenylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted benzyl halides, thienopyrimidine derivatives, and appropriate catalysts. Common reaction conditions may involve:

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.

    Catalysts: Palladium-based catalysts for coupling reactions.

    Temperature: Reactions may be carried out at elevated temperatures (e.g., 80-120°C) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Continuous flow reactors: To enhance reaction efficiency and scalability.

    Purification techniques: Such as recrystallization, chromatography, or distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethenylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetone, ethanol, or water depending on the reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield corresponding sulfoxides or sulfones.

    Reduction: May produce reduced thienopyrimidine derivatives.

    Substitution: Can lead to various substituted thienopyrimidine compounds.

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for developing new drugs targeting specific biological pathways.

    Materials Science: For the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-ethenylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, thienopyrimidine derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include:

    Enzyme inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: Other compounds in this class with different substituents.

    Benzyl-substituted thienopyrimidines: Compounds with similar benzyl groups but different core structures.

    Methylphenyl-substituted thienopyrimidines: Compounds with similar methylphenyl groups but different core structures.

Uniqueness

1-(4-ethenylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of substituents, which may confer distinct biological activities or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

1-[(4-ethenylphenyl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H18N2O2S/c1-3-16-7-9-17(10-8-16)14-23-19-11-12-27-20(19)21(25)24(22(23)26)18-6-4-5-15(2)13-18/h3-13H,1,14H2,2H3

InChI Key

LNLYTSOKAOTTRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)C=C

Origin of Product

United States

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